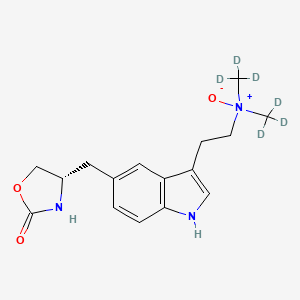

Zolmitriptan-d6 N-Oxide

Description

Contextualization of N-Oxidation in Drug Metabolism Pathways

N-oxidation is a significant metabolic reaction for many drugs containing tertiary amine groups. tandfonline.comhyphadiscovery.com This process, primarily carried out by enzymes in the liver such as cytochrome P450s and flavin-containing monooxygenases (FMOs), involves the addition of an oxygen atom to the nitrogen atom of the amine. tandfonline.comhyphadiscovery.comdrughunter.com The resulting N-oxide metabolites can have different properties than the parent drug. hyphadiscovery.com They may be inactive, possess similar or even greater pharmacological activity, or in some cases, contribute to adverse effects. hyphadiscovery.comdrughunter.com

The formation of N-oxides represents one of several metabolic routes for tertiary amine drugs, with N-dealkylation being another common pathway. tandfonline.comnih.gov These pathways can occur simultaneously, and the extent of each can vary depending on the specific drug and the individual's metabolic profile. tandfonline.comtandfonline.com

Role of Deuterium (B1214612) Isotopic Labeling in Chemical and Biochemical Investigations

Isotopic labeling is a powerful technique where an atom in a molecule is replaced with its heavier, stable isotope. synmr.insymeres.com In the case of deuterium (²H or D), it replaces a hydrogen atom (¹H). While chemically similar to hydrogen, the increased mass of deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. symeres.commusechem.com

This effect is particularly useful in drug metabolism studies. By strategically placing deuterium atoms at sites susceptible to metabolic modification, researchers can slow down the rate of metabolism at that specific position. musechem.com This allows for a more detailed investigation of metabolic pathways, helping to identify the enzymes involved and the metabolites formed. synmr.inclearsynth.com Deuterated compounds are also invaluable as internal standards in analytical techniques like mass spectrometry, enabling precise quantification of drugs and their metabolites in biological samples. symeres.com

Significance of Zolmitriptan-d6 N-Oxide as a Model Compound for Mechanistic Studies

Zolmitriptan (B1197) is a medication used for the acute treatment of migraines. nih.gov It is metabolized in the liver into three main metabolites: an active N-desmethyl metabolite, and two inactive metabolites, zolmitriptan N-oxide and an indole (B1671886) acetic acid derivative. nih.govdrugbank.comwikipedia.org

This compound is a synthetic version of the zolmitriptan N-oxide metabolite where six hydrogen atoms on the N,N-dimethylamino group have been replaced with deuterium. This specific labeling makes it an ideal tool for several research applications:

Metabolite Identification and Quantification: It serves as a labeled internal standard for the accurate measurement of the zolmitriptan N-oxide metabolite in plasma and other biological matrices. nih.gov

Mechanistic Studies: By comparing the metabolism of zolmitriptan to its deuterated counterparts, researchers can gain insights into the specific roles of different metabolic pathways. The deuterium labeling can help to elucidate the contribution of N-oxidation versus other metabolic routes. researchgate.net

Overview of Research Paradigms for Chemically Modified Active Pharmaceutical Ingredients and Metabolites

The development of new drugs and the optimization of existing ones often involve the chemical modification of active pharmaceutical ingredients (APIs) and their metabolites. nih.govnih.gov This can be done to improve various properties, such as efficacy, safety, and pharmacokinetic profiles.

Research paradigms in this area include:

Prodrugs: Inactive or less active compounds that are converted into the active drug within the body. Some N-oxide metabolites have been explored as prodrugs. nih.gov

Deuterated Drugs: The intentional replacement of hydrogen with deuterium in a drug molecule to alter its metabolic profile, potentially leading to improved therapeutic properties. musechem.com

Flow Chemistry: Modern synthesis techniques that allow for more efficient and controlled production of APIs and their modified versions. nih.gov

Benign by Design: A concept focused on designing APIs that are not only effective but also readily mineralize in the environment, reducing their environmental impact. uva.nl

Biocatalysis: The use of enzymes in the synthesis of APIs, which can offer high selectivity and milder reaction conditions compared to traditional chemical methods. acs.org

These approaches, combined with the use of tools like this compound, are advancing our understanding of drug action and leading to the development of better and safer medicines.

Structure

3D Structure

Properties

IUPAC Name |

2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYCQRZFJIZOKU-MYLWHKILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Isotopic Incorporation

Strategies for the Chemical Synthesis of Zolmitriptan (B1197) N-Oxide Precursors

The synthesis of Zolmitriptan N-oxide precursors begins with the construction of the core Zolmitriptan molecule. Various synthetic routes have been developed for Zolmitriptan, often involving a Fischer indole (B1671886) synthesis. tandfonline.comgoogle.com A common strategy starts from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one. nih.govsemanticscholar.org This precursor undergoes diazotization followed by reduction to form a hydrazine (B178648) intermediate, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one. google.comderpharmachemica.com

This hydrazine derivative is then reacted with an appropriate aldehyde, such as 4,4-diethoxy-N,N-dimethylbutylamine or 4-chlorobutyraldehyde dimethyl acetal (B89532), to construct the indole ring system characteristic of Zolmitriptan. tandfonline.comgoogle.com One approach involves the condensation of the hydrazine with 4-N,N-dimethylamino-butyraldehyde dimethyl acetal under acidic conditions to form the corresponding hydrazone, which is then heated to induce the Fischer indole cyclization, yielding Zolmitriptan. google.com

The N-oxide metabolite can be synthesized from the parent compound, Zolmitriptan. ontosight.ai The formation of Zolmitriptan N-oxide involves the oxidation of the dimethylamino group of Zolmitriptan. ontosight.ainih.gov

Targeted Deuteration Approaches for Zolmitriptan-d6 N-Oxide

The introduction of deuterium (B1214612) into the Zolmitriptan molecule to create this compound is a targeted process. The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium atoms, specifically on the two methyl groups of the dimethylamino moiety. veeprho.commedchemexpress.com

Deuterium gas (D2) in conjunction with metal catalysts, or deuterium oxide (D2O), are common sources for deuteration. juniperpublishers.com For the synthesis of Zolmitriptan-d6, a common method involves using a deuterated reagent during the synthesis of the amine side chain. For instance, deuterated methylating agents can be used in the final steps of the synthesis to introduce the two CD3 groups.

Catalytic hydrogen isotope exchange (HIE) represents another powerful method for deuteration. acs.orgnih.gov This can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium nanoparticles (RhNps) in the presence of a deuterium source. nih.govthieme-connect.com These methods can be applied in the later stages of the synthesis, allowing for the specific labeling of the target molecule. acs.org

The synthesis of this compound requires high regioselectivity to ensure that the deuterium atoms are incorporated only at the desired positions, namely the N,N-dimethyl group. This is typically achieved by introducing the deuterated methyl groups in a specific synthetic step. For example, reductive amination of a suitable precursor with formaldehyde-d2 and a reducing agent, or alkylation with a deuterated methyl halide (CD3I), can ensure the specific placement of the deuterium labels.

The stereochemistry of the chiral center at the oxazolidinone ring, (S)-configuration, is established early in the synthesis, often starting from L-4-nitrophenylalanine, and is maintained throughout the subsequent reaction sequence. tandfonline.com The deuteration of the dimethylamino group does not affect this chiral center.

Achieving high isotopic enrichment is crucial for the utility of deuterated standards. acs.org The goal is to maximize the percentage of molecules that contain the desired number of deuterium atoms (in this case, six). Optimization of reaction conditions, such as temperature, pressure, catalyst loading, and reaction time, is essential. researchgate.net The choice of deuterium source and the specific deuteration method also significantly impacts the level of isotopic enrichment. acs.orgjuniperpublishers.com For instance, using highly enriched deuterated reagents and optimizing the purification process to remove any non-deuterated or partially deuterated species can lead to higher isotopic purity. researchgate.net

Advanced Spectroscopic and Spectrometric Elucidation of Chemical Structure

Confirmation of the chemical structure and the successful incorporation of deuterium in this compound is accomplished through a combination of advanced spectroscopic and spectrometric techniques. ontosight.ai

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the site and extent of deuteration. jocpr.com In the ¹H NMR spectrum of this compound, the signal corresponding to the N,N-dimethyl protons, which is present in the spectrum of the non-deuterated compound, will be absent or significantly diminished. chemicalbook.com The absence of this singlet peak, typically found around 2.20 ppm in DMSO-d6 for Zolmitriptan, provides strong evidence for the successful deuteration of the methyl groups. tandfonline.com

¹³C NMR spectroscopy can also be used for confirmation. The carbon signals of the deuterated methyl groups (CD3) will show a characteristic multiplet splitting pattern due to coupling with deuterium (which has a nuclear spin of 1) and will be shifted slightly upfield compared to the corresponding ¹³C signal in the non-deuterated compound. pitt.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and, consequently, the molecular formula of this compound. This technique provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₆H₁₅D₆N₃O₂), the instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to a very high degree of precision, typically within a few parts per million (ppm). The experimentally determined mass is then compared against the theoretically calculated mass based on the expected molecular formula. The close agreement between these values, along with the characteristic isotopic pattern generated by the presence of deuterium and other elements, provides definitive confirmation of the compound's identity and successful isotopic labeling.

Table 1: HRMS Data for this compound This table presents representative data for the verification of the molecular formula of this compound using HRMS.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅D₆N₃O₂ |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Adduct | [M+H]⁺ |

| Calculated m/z | 308.2120 |

| Observed m/z | 308.2115 |

| Mass Error | -1.6 ppm |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to characterize the functional groups within the this compound molecule. These methods provide structural confirmation by identifying the characteristic vibrational modes of specific chemical bonds.

Key vibrational signatures for this compound include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H group.

C=O Stretch: A strong absorption band around 1710 cm⁻¹ from the carbonyl group of the oxazolidinone ring.

N-O Stretch: The presence of the N-oxide functionality is confirmed by a characteristic stretching vibration, which typically appears in the 950-970 cm⁻¹ range.

C-D Stretch: The successful incorporation of deuterium is evidenced by C-D stretching bands, which are found at lower frequencies (around 2000-2260 cm⁻¹) compared to the usual C-H stretching bands (2800-3000 cm⁻¹).

Table 2: Key Vibrational Frequencies for this compound This table outlines the principal vibrational bands and their corresponding functional group assignments for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3400 | Indole N-H |

| Aromatic C-H Stretch | ~3100-3000 | Aromatic Ring |

| Aliphatic C-D Stretch | ~2250-2050 | Deuterated Methyl (CD₃) |

| C=O Stretch | ~1710 | Oxazolidinone Carbonyl |

| C=C Stretch | ~1620 | Aromatic Ring |

| N-O Stretch | ~960 | Tertiary N-Oxide |

Chromatographic Purification and Isolation Techniques

Following synthesis, chromatographic methods are essential for the purification and isolation of this compound from unreacted starting materials, reagents, and potential byproducts. High-Performance Liquid Chromatography (HPLC), particularly in its preparative or semi-preparative forms, is the method of choice for achieving the high purity required for an analytical standard.

A common approach utilizes reversed-phase HPLC (RP-HPLC). In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is achieved by carefully tuning the composition of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. The elution of the compounds is monitored by a UV detector, set to a wavelength where the analyte exhibits strong absorbance (e.g., ~225 nm or ~280 nm). Fractions containing the pure compound are collected, and the solvent is subsequently removed to yield the isolated this compound.

Table 3: Representative HPLC Purification Parameters This table provides a typical set of conditions for the HPLC purification of this compound.

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Gradient elution with Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 - 5.0 mL/min (for semi-preparative) |

| Detection | UV-Vis Diode Array Detector (DAD) at 225 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Biochemical Transformations and Mechanistic Elucidation

Enzymatic N-Oxidation Pathways of Zolmitriptan (B1197) Leading to N-Oxide Formation

The conversion of Zolmitriptan to its N-oxide metabolite is a Phase I metabolic reaction catalyzed by specific enzyme systems.

The biotransformation of Zolmitriptan is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.gov Specifically, CYP1A2 has been identified as the primary enzyme responsible for the metabolism of Zolmitriptan, including its conversion to both the N-desmethyl and N-oxide metabolites. nih.govnorman-network.comacs.org Further studies have confirmed the formation of small quantities of Zolmitriptan N-oxide following incubation of the parent drug with recombinant CYP1A2 and CYP2D6, indicating the involvement of both isoforms in this specific pathway. nih.gov While CYP2D6 is also noted for its role in the metabolic activation of Zolmitriptan, its contribution to N-oxide formation appears to be less prominent than that of CYP1A2. nih.govresearchgate.net

Flavin-containing monooxygenases (FMOs) are another major class of Phase I enzymes known to catalyze the N-oxidation of a wide array of xenobiotics containing a nucleophilic nitrogen atom. researchgate.netoptibrium.comucl.ac.uknih.gov FMOs, particularly FMO3 which is the most abundant isoform in the adult human liver, are recognized as the most significant non-CYP enzymes involved in the monooxygenation of amine-containing compounds. ucl.ac.uknih.gov Although direct evidence explicitly implicating FMOs in the N-oxidation of Zolmitriptan is not prominent in the reviewed literature, their well-established role in catalyzing N-oxidation reactions for structurally similar compounds suggests they may potentially contribute to this metabolic pathway. researchgate.netnih.gov

Enzyme kinetic studies are crucial for quantifying the efficiency and capacity of the enzymes involved in drug metabolism. While specific kinetic parameters (Km, Vmax) for the N-oxidation of Zolmitriptan are not extensively detailed in the available literature, data for the related N-demethylation pathway provides insight into the drug's interaction with metabolizing enzymes.

| Parameter | Value | Enzyme System | Source |

|---|---|---|---|

| Km | 96 ± 22 µM | Rat liver microsomes (CYP1A2 catalyzed) | nih.gov |

| Vmax | 11 ± 3 pmol min-1mg protein-1 | Rat liver microsomes (CYP1A2 catalyzed) | nih.gov |

| Intrinsic Clearance (CLint) | 0.12 ± 0.02 µl min-1mg protein-1 | Rat liver microsomes (CYP1A2 catalyzed) | nih.gov |

The metabolism of Zolmitriptan demonstrates clear isoform selectivity. CYP1A2 is the principal enzyme mediating its N-demethylation. nih.govacs.org This isoform, along with CYP2D6, also directly contributes to the formation of Zolmitriptan N-oxide. norman-network.comnih.gov The active N-desmethyl metabolite of Zolmitriptan subsequently serves as a selective substrate for a different enzyme system, monoamine oxidase A (MAO-A), which deaminates it to an inactive indole (B1671886) acetic acid derivative. wikipedia.orgnih.gov This highlights a multi-step metabolic cascade involving distinct enzyme specificities. Minor metabolic contributions from other isoforms such as CYP2C19 have also been noted. nih.gov

Investigating Isotope Effects on Metabolic Pathways

The use of stable isotope-labeled compounds, such as Zolmitriptan-d6, is a powerful tool in metabolism studies. medchemexpress.com The "d6" designation typically refers to the replacement of six hydrogen atoms with deuterium (B1214612) on the N,N-dimethylaminoethyl side chain. By comparing the metabolism of the labeled and unlabeled drug, researchers can probe reaction mechanisms through the analysis of kinetic isotope effects (KIEs). medchemexpress.com

A primary kinetic isotope effect occurs when the bond to the isotope is broken in the rate-determining step of a reaction. In the context of Zolmitriptan-d6 metabolism, a primary KIE would be most pronounced for the N-demethylation pathway, as this reaction involves the cleavage of a carbon-deuterium (C-D) bond. Because the N-oxidation of the tertiary amine to form Zolmitriptan N-oxide does not involve the breaking of a C-D bond, a significant primary KIE on this specific reaction is not anticipated. However, the presence of deuterium on the methyl groups can indirectly influence the proportion of N-oxide formed. If the rate of N-demethylation is slowed due to the C-D bond being stronger than a carbon-hydrogen (C-H) bond (a phenomenon known as the primary KIE), a greater proportion of the parent drug may be shunted towards the alternative N-oxidation pathway. This metabolic switching is a common consequence of deuteration and can alter the relative abundance of different metabolites.

Secondary isotope effects can occur when the isotopic substitution is at a position not directly involved in bond cleavage but is close to the reaction center. These effects are generally smaller than primary KIEs and result from changes in the vibrational frequencies of the molecule between the ground state and the transition state. For Zolmitriptan-d6, the deuterium atoms are adjacent to the nitrogen atom undergoing oxidation. This could lead to a secondary KIE on the N-oxidation reaction, subtly altering its rate compared to the non-deuterated compound.

Potential Further Biotransformation Pathways of Zolmitriptan-d6 N-Oxide in vitro

In vitro studies using human liver preparations have provided significant insights into the metabolic pathways of zolmitriptan. In human hepatocytes, zolmitriptan is extensively metabolized into its three primary metabolites. tandfonline.comnih.gov However, Zolmitriptan N-oxide is consistently identified as an inactive, terminal metabolite. drugbank.comnih.gov

Current research suggests that Zolmitriptan N-oxide does not undergo significant further biotransformation. Studies on the metabolic disposition of zolmitriptan show that after its formation, the N-oxide metabolite is primarily prepared for excretion. nih.govcambridge.org In human studies, approximately 7% of an administered dose is recovered in the urine as the N-oxide metabolite. drugbank.comcambridge.org The chemical stability of the N-oxide functional group in this specific molecular context, combined with its hydrophilic nature which facilitates excretion, means it is not a substrate for major subsequent phase I or phase II metabolic reactions.

While studies in rat primary hepatocytes have identified various conjugates of the parent drug, such as glutathione (B108866) (GSH) and N-acetyl cysteine (NAC) conjugates formed via CYP2D6-mediated metabolic activation, these pathways originate from the parent zolmitriptan molecule, not from the N-oxide metabolite. nih.govresearchgate.net There is currently no published evidence from in vitro systems like human liver microsomes or hepatocytes indicating that this compound is further metabolized to other significant products. Its formation is generally considered a detoxification and elimination pathway.

Table 1: Major Metabolites of Zolmitriptan

| Metabolite Name | Metabolic Precursor | Key Enzymes | Pharmacological Activity |

|---|---|---|---|

| N-desmethylzolmitriptan | Zolmitriptan | CYP1A2 | Active |

| Zolmitriptan N-oxide | Zolmitriptan | CYP1A2 | Inactive |

| Indole Acetic Acid Derivative | N-desmethylzolmitriptan | MAO-A | Inactive |

This table is based on data from references wikipedia.orgtandfonline.comnih.govnih.gov.

Role of Non-Enzymatic Pathways in N-Oxide Formation

The formation of Zolmitriptan N-oxide is predominantly an enzymatically-mediated process. The primary enzyme responsible for the N-oxidation of zolmitriptan is Cytochrome P450 1A2 (CYP1A2). tandfonline.comnih.gov Studies using selective chemical inhibitors in human hepatocytes have demonstrated that inhibiting CYP1A2 almost completely stops the metabolism of zolmitriptan, including the formation of the N-oxide metabolite. tandfonline.comnih.gov

In addition to CYP enzymes, Flavin-containing monooxygenases (FMOs) are another major class of enzymes that catalyze the N-oxidation of various xenobiotics. nih.gov While direct studies on FMO-mediated metabolism of zolmitriptan are limited, FMOs are known to metabolize secondary and tertiary amines to their corresponding N-oxides. nih.gov Therefore, the potential contribution of FMOs to the formation of Zolmitriptan N-oxide in hepatic and extrahepatic tissues cannot be entirely ruled out, though CYP1A2 is identified as the principal catalyst. tandfonline.com

There is no significant evidence to suggest that this compound is formed via non-enzymatic pathways within biological systems. Non-enzymatic chemical reactions, such as oxidation by reactive oxygen species, are theoretically possible but are not considered a significant contributor to the metabolic profile of the drug in vivo. The controlled and specific nature of N-oxide formation observed in metabolic studies strongly points towards enzymatic catalysis as the almost exclusive route. The chemical synthesis of related compounds, such as Eletriptan N-Oxide, can be achieved non-enzymatically using strong oxidizing agents like hydrogen peroxide, but these conditions are not representative of physiological processes.

Table 2: Enzymes Involved in Zolmitriptan Metabolism

| Enzyme | Substrate(s) | Product(s) |

|---|---|---|

| CYP1A2 | Zolmitriptan | N-desmethylzolmitriptan, Zolmitriptan N-oxide |

| MAO-A | N-desmethylzolmitriptan | Indole Acetic Acid Derivative |

| CYP2D6 | Zolmitriptan | α,β-unsaturated imine intermediate (reactive metabolite) |

This table is based on data from references tandfonline.comnih.govnih.gov.

Advanced Analytical Methodologies for Research Quantification

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity. tsijournals.comnih.gov The development and validation of these methods are crucial for obtaining reliable data in research settings.

Chromatographic Separation Optimization for Deuterated and Undeuterated Analogues

Effective chromatographic separation is fundamental to a robust LC-MS/MS method. The goal is to achieve symmetrical peak shapes and adequate retention times for the analytes of interest while ensuring a short run time for high-throughput analysis. fishersci.comtsijournals.com For zolmitriptan (B1197) and its analogues, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.gov

Several column types have been utilized to optimize separation. For instance, a Symmetry C18 column (2.1 × 50 mm, 3.5 µm particle diameter) has been shown to provide good retention and peak shape for zolmitriptan. tsijournals.com Other studies have used columns such as the Hypersil GOLD 1.9 µm UHPLC column for a fast 2-minute run time and the Phenomenex Luna C18 column (5μm, 25cmx4.6mm id). fishersci.comresearchgate.net The mobile phase composition is another critical factor. A common mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with a modifier like formic acid to improve ionization efficiency. tsijournals.comnih.gov For example, a mobile phase of acetonitrile:water:formic acid (70:30:0.1% v/v) has been used effectively. tsijournals.com The high organic content helps to shorten the analysis time, and the acidic modifier promotes the ionization of the analytes in the electrospray ionization (ESI) source. tsijournals.com

Tandem Mass Spectrometry Parameters for Selective Detection and Quantification

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for quantification in complex biological matrices. This is achieved through selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.gov For zolmitriptan, the protonated precursor ion ([M+H]+) is typically observed at a mass-to-charge ratio (m/z) of 288. nih.gov Upon fragmentation, a characteristic product ion at m/z 58 is produced. nih.gov The internal standard, often a deuterated analogue like Zolmitriptan-d6, is used to ensure accuracy. veeprho.com The use of a stable isotope-labeled internal standard improves the precision and accuracy of quantification by compensating for variations in sample preparation and instrument response. veeprho.comresearchgate.net

The optimization of MS/MS parameters, such as collision energy and gas pressures, is essential to maximize the signal intensity of the target analytes. The instrument is typically operated in positive ion mode with an ESI or atmospheric pressure chemical ionization (APCI) source. nih.govresearchgate.net

Ionization Efficiency and Matrix Effects in In Vitro Research Matrices

Ionization efficiency and matrix effects are significant challenges in LC-MS/MS-based bioanalysis. Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix, can lead to inaccurate quantification. oup.com To minimize these effects, efficient sample preparation techniques are crucial. Solid-phase extraction (SPE) is a commonly used method to clean up samples and concentrate the analytes. fishersci.comnih.gov For example, SOLA CX solid-phase extraction cartridges have been shown to provide high recovery (88.2%) and reproducibility for zolmitriptan from serum. fishersci.com

The use of a stable isotope-labeled internal standard, such as Zolmitriptan-d6 N-Oxide, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. veeprho.comresearchgate.net Studies have shown that with appropriate sample preparation and the use of an internal standard, the absolute matrix effects for zolmitriptan and its metabolites can be kept within acceptable limits (e.g., 85–115%). oup.com

Application of this compound as an Internal Standard in Bioanalytical Assays

This compound serves as an excellent internal standard in bioanalytical assays for the quantification of zolmitriptan and its metabolites. veeprho.com Its chemical structure is nearly identical to the analyte, but its mass is different due to the deuterium (B1214612) atoms, allowing for its distinction by the mass spectrometer. lgcstandards.com

Precision and Accuracy Assessment in Quantitative Analyses

The validation of a bioanalytical method includes the assessment of its precision and accuracy. researchgate.net Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. These parameters are typically evaluated at different concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

For zolmitriptan assays using a deuterated internal standard, the intra- and inter-day precision, expressed as the relative standard deviation (%RSD), is generally required to be less than 15% (or 20% at the LLOQ). tsijournals.com Similarly, the accuracy, expressed as the percentage error, should also be within ±15% (or ±20% at the LLOQ). fishersci.com For example, one validated method for zolmitriptan reported inter- and intra-day precision of less than 8.5% and accuracy of less than -2.5%. nih.gov Another study found intra-day and inter-day precision and accuracy for zolmitriptan to be between 2.24% and 4.28% and -1.10% and 2.86%, respectively. researchgate.net

Table 1: Precision and Accuracy Data for Zolmitriptan Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Error) |

| LLOQ | 0.2 | 8.52 | 7.82 | - |

| Low | 0.5 | 6.25 | 2.00 | - |

| Medium | 5 | - | - | - |

| High | 40 | - | - | - |

| Data compiled from a study by Liu et al. (2012) oup.com |

Sensitivity and Limit of Detection (LOD) and Quantification (LOQ) for Research Applications

The sensitivity of a bioanalytical method is determined by its limit of detection (LOD) and lower limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov

For research applications, particularly pharmacokinetic studies, a highly sensitive method is often required to measure low concentrations of the drug and its metabolites. LC-MS/MS methods for zolmitriptan have achieved impressive sensitivity. For instance, an LOQ of 0.05 ng/mL in human plasma has been reported, which is significantly more sensitive than earlier methods. nih.gov Other methods have reported LOQs of 1 ng/mL in serum and 0.2 ng/mL in rat plasma. fishersci.comoup.com The LOD is typically lower than the LOQ, with reported values as low as 50 ng/ml for zolmitriptan in some HPLC methods. nih.gov

Table 2: Reported LOD and LOQ for Zolmitriptan

| Method | Matrix | LOD | LOQ |

| HPLC | - | 50 ng/mL | 150 ng/mL |

| LC-MS/MS | Human Plasma | - | 0.05 ng/mL |

| LC-MS/MS | Serum | - | 1 ng/mL |

| LC-MS/MS | Rat Plasma | - | 0.2 ng/mL |

| Data compiled from multiple sources fishersci.comnih.govoup.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. While Liquid Chromatography (LC) coupled with mass spectrometry is more commonly employed for non-volatile and thermally unstable compounds like Zolmitriptan and its metabolites, GC-MS holds specific utility in the analysis of potential volatile degradants. researchgate.net The application of GC-MS to this compound would primarily be in research settings, particularly in the context of forced degradation studies to identify and characterize any volatile impurities or breakdown products that may not be amenable to LC analysis.

Forced degradation studies are critical for understanding the stability of a drug substance. Such studies expose the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. nih.govindexcopernicus.com Zolmitriptan has been shown to undergo considerable degradation under alkaline and oxidative stress conditions. nih.gov For instance, studies have reported degradation of zolmitriptan by about 15.25% under alkaline conditions and 9.69% under oxidative conditions, leading to the formation of various degradants. nih.gov

While the primary degradation products of zolmitriptan, such as the N-Oxide and indole (B1671886) acetic acid metabolites, are not typically volatile, the complex chemistry of degradation could potentially yield smaller, more volatile molecules. nih.govdrugbank.com In such a scenario, GC-MS would be the ideal method for analysis. The process would involve:

Subjecting a sample of this compound to stress conditions.

Extracting the resulting mixture with a suitable organic solvent.

Injecting the extract into the GC-MS system, where compounds are separated based on their boiling points and subsequently identified by their unique mass fragmentation patterns.

Although specific GC-MS methods for this compound are not prevalent in published literature, the general methodology is well-established for identifying unknown volatile products in complex mixtures. semanticscholar.org

Electrophoretic and Spectrophotometric Approaches in Research Settings

Beyond chromatographic techniques, electrophoretic and spectrophotometric methods provide alternative and complementary approaches for the quantification and analysis of this compound in research environments.

Capillary Electrophoresis (CE)

Capillary electrophoresis has been successfully developed and validated for the separation and determination of zolmitriptan and its potential impurities. nih.gov This high-resolution separation technique is based on the differential migration of charged species in an electric field. A fast and selective CE method was developed by applying Analytical Quality by Design principles, which ensure a robust and reliable analytical performance. nih.gov

In this study, key parameters were optimized to achieve efficient separation of zolmitriptan from five of its impurities. The established working conditions provide a clear framework for the analysis of zolmitriptan-related compounds, including this compound. nih.gov

| Parameter | Optimized Condition | Investigated Range |

| Background Electrolyte (BGE) | 138 mM Phosphate Buffer | 115-150 mM |

| pH | 2.74 | 2.54-2.94 |

| Temperature | 25°C | 24-25°C |

| Voltage | 30 kV | Not specified |

| This table summarizes the optimized conditions for the capillary electrophoresis analysis of zolmitriptan and its impurities, which would be applicable for this compound. nih.gov |

This CE method offers the advantages of high efficiency, short analysis time, and minimal solvent consumption, making it a valuable tool for quality control and research. nih.gov

Spectrophotometric Methods

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective means for the quantitative determination of zolmitriptan in bulk and pharmaceutical forms. asianpubs.orgsciensage.info These methods are based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. Given that the chromophore of this compound is identical to that of zolmitriptan, these methods are directly applicable.

Several spectrophotometric approaches have been developed:

UV Spectrophotometry: This direct method involves measuring the absorbance of the drug in a solvent at its wavelength of maximum absorption (λmax). For zolmitriptan in methanol, the λmax is observed at 226 nm, with a linear relationship between absorbance and concentration in the range of 1-6 µg/mL. asianpubs.org Another study using 0.1M HCl found λmax at 283.0 nm, with a linearity range of 0.5–100 µg/mL. sciensage.info

Derivative Spectrophotometry: To enhance specificity and resolve overlapping spectra, first-order derivative spectrophotometry can be used. By plotting the first derivative of absorbance with respect to wavelength (dA/dλ), quantification can be performed at 298.0 nm in 0.1M HCl. sciensage.info

Area Under Curve (AUC) Method: This method calculates the area under the curve of the absorption spectrum over a defined wavelength range (e.g., 278.0–288.0 nm). It has been shown to be a valid method for zolmitriptan quantification. sciensage.info

Visible Spectrophotometry: This approach involves reacting the drug with a chromogenic agent to produce a colored product that can be measured in the visible range. One such method uses vanillin (B372448) in the presence of sulfuric acid to form a red chromogen with zolmitriptan, which is measured at 580 nm. researchgate.net

| Method | Solvent/Reagent | λmax / Wavelength Range | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| UV Spectrophotometry | Methanol | 226 nm | 1 - 6 | N/A | N/A |

| UV Spectrophotometry | 0.1M HCl | 283.0 nm | 0.5 - 100 | N/A | N/A |

| First Derivative | 0.1M HCl | 298.0 nm | 1 - 100 | N/A | N/A |

| AUC Method | 0.1M HCl | 278.0 - 288.0 nm | 0.5 - 100 | N/A | N/A |

| Visible Spectrophotometry | Vanillin / H₂SO₄ | 580 nm | 5.0 - 90.0 | 1.26 | 3.81 |

| This table presents a comparison of various spectrophotometric methods developed for the quantification of zolmitriptan. asianpubs.orgsciensage.inforesearchgate.net |

These validated spectrophotometric methods are suitable for routine analysis in research settings due to their simplicity and accessibility. sciensage.inforesearchgate.net

Chemical Stability and Degradation Kinetics

Intrinsic Chemical Stability Profiling of Zolmitriptan-d6 N-Oxide

The intrinsic stability of this compound is evaluated by subjecting it to a range of stress conditions, including varying pH levels, temperature, light, and oxidative environments. While specific data on the deuterated N-oxide is limited, the behavior of Zolmitriptan (B1197) and its primary metabolites under forced degradation provides a strong indication of the expected stability profile.

The stability of Zolmitriptan has been shown to be significantly influenced by pH. In forced degradation studies, Zolmitriptan exhibits susceptibility to both acidic and alkaline hydrolysis. It is anticipated that this compound would also demonstrate pH-dependent degradation. Typically, the N-oxide functional group can be prone to reduction or other transformations depending on the pH and the presence of other reactive species. Studies on similar N-oxide compounds suggest that they can exhibit complex degradation kinetics in aqueous solutions, with the rate of degradation being a function of the hydronium or hydroxide (B78521) ion concentration.

A summary of Zolmitriptan's degradation under hydrolytic conditions is provided in the table below.

| Condition | Exposure Time | Degradation (%) |

| 0.1 N HCl | 8 hours | ~12.5% |

| 0.1 N NaOH | 4 hours | ~10.8% |

| Neutral (Water) | 8 hours | No significant degradation |

This data is based on studies of Zolmitriptan and serves as a proxy for the expected behavior of this compound.

Forced degradation studies are crucial for understanding the impact of temperature and light on drug stability.

Thermal Degradation: When subjected to heat, Zolmitriptan has demonstrated a potential for degradation. It is plausible that this compound would also undergo thermal degradation, possibly through pathways involving the cleavage of the oxazolidinone ring or other susceptible bonds. The rate of degradation would be expected to follow Arrhenius kinetics, increasing with temperature.

Photolytic Degradation: Photostability testing is essential to ensure that a drug product is not adversely affected by light exposure. Zolmitriptan has been found to be relatively stable under photolytic stress when in a solid form, but degradation can occur in solution. The N-oxide metabolite may be more susceptible to photolytic degradation due to the potential for the N-oxide group to participate in photochemical reactions.

The following table summarizes the degradation of Zolmitriptan under thermal and photolytic stress.

| Condition | Exposure | Degradation (%) |

| Thermal (60°C) | 24 hours | ~8.2% |

| Photolytic (UV light) | 7 days | ~7.5% |

This data is based on studies of Zolmitriptan and serves as a proxy for the expected behavior of this compound.

Oxidative degradation is a common pathway for the breakdown of pharmaceuticals. Zolmitriptan has been shown to be particularly susceptible to oxidative stress. The primary site of oxidation is often the nitrogen atoms within the molecule, leading to the formation of N-oxides as degradation products. Therefore, this compound is itself a product of the oxidative metabolism of Zolmitriptan-d6.

When this compound is subjected to further oxidative stress, it could potentially undergo additional transformations. The mechanisms might involve further oxidation of other parts of the molecule or cleavage of the molecule into smaller fragments. The specific pathways would depend on the oxidizing agent used (e.g., hydrogen peroxide, free radicals).

A summary of Zolmitriptan's degradation under oxidative conditions is presented below.

| Condition | Exposure Time | Degradation (%) |

| 3% H₂O₂ | 2 hours | ~15.1% |

| 30% H₂O₂ | 24 hours | Significant degradation |

This data is based on studies of Zolmitriptan and serves as a proxy for the expected behavior of this compound.

Identification and Characterization of Degradation Products

The identification and structural elucidation of degradation products are critical for understanding the degradation pathways and ensuring the safety of a drug product.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the separation and identification of degradation products. In the context of Zolmitriptan, LC-MS/MS has been used to identify various degradants formed under stress conditions. For this compound, this technique would be invaluable for separating it from its parent compound and other related substances.

The high resolution and accuracy of modern mass spectrometers, such as quadrupole time-of-flight (Q-TOF) and Orbitrap systems, allow for the determination of the elemental composition of degradants. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide crucial information about the structure of the degradation products. For instance, the fragmentation of the Zolmitriptan N-oxide would likely involve the loss of the oxygen atom from the N-oxide group, as well as fragmentation of the indole (B1671886) and oxazolidinone rings.

While mass spectrometry provides information on the mass-to-charge ratio and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. Once a sufficient quantity of a degradation product is isolated, NMR can be used to determine its complete chemical structure.

Techniques such as ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon framework of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms within the molecule, allowing for a definitive structural assignment of the degradants of this compound.

Mechanistic Studies of Degradation Pathways

The chemical stability of zolmitriptan, and by extension its isotopically labeled analogue Zolmitriptan-d6, is a critical factor influencing its efficacy and safety. The formation of degradation products, such as Zolmitriptan N-Oxide, is a key aspect of its stability profile. Degradation studies reveal that zolmitriptan is susceptible to degradation under several stress conditions, including oxidative, hydrolytic (both acidic and alkaline), and photolytic stress. tandfonline.comindexcopernicus.com

The primary pathway leading to the formation of Zolmitriptan N-Oxide is the oxidation of the dimethylamino group on the ethylamine (B1201723) side chain of the zolmitriptan molecule. google.com This transformation is a common metabolic and degradation route for compounds containing an alkylamino group. google.com Oxidative stress conditions have been shown to produce Zolmitriptan N-Oxide, which is a known human metabolite. nih.govnih.govnih.gov In one study, subjecting zolmitriptan to oxidative conditions resulted in a degradation of approximately 9.69% after one day. nih.gov

Forced degradation studies provide further insight into the mechanistic pathways:

Oxidative Degradation: Exposure to oxidizing agents leads to the formation of (4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone, the chemical name for Zolmitriptan N-Oxide. google.com This indicates that the tertiary amine is the most labile site for oxidation.

Photolytic Degradation: The indole moiety within the zolmitriptan structure makes it susceptible to degradation upon exposure to light. indexcopernicus.com Photosensitizing agents can absorb photons, leading to chemical reactions that degrade the drug. nih.gov While some studies found zolmitriptan to be relatively stable under specific photolytic conditions, it is recognized as a potential degradation pathway. indexcopernicus.comnih.gov

The following table summarizes the degradation of zolmitriptan observed under various stress conditions from a representative study.

| Stress Condition | Time | Degradation (%) | Key Degradation Products |

|---|---|---|---|

| Acid Hydrolysis (0.1N HCl) | 1 hour | 27.6% | Not specified in this study |

| Base Hydrolysis (0.1N NaOH) | 1 hour | 17.5% | Impurity-3 nih.gov |

| Neutral Hydrolysis (Water) | 1 hour | 4.43% | Not specified in this study |

| Oxidative (H₂O₂) | 1 hour at 60°C | 0.6% | Zolmitriptan N-Oxide google.comnih.gov |

| Thermal (Heat) | Not specified | 1.6% | Zolmitriptan impurities |

Data adapted from forced degradation studies. indexcopernicus.com

Impact of Isotopic Labeling on Degradation Rates

Isotopic labeling, the replacement of an atom with one of its isotopes, can significantly influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). In the case of this compound, the six hydrogen atoms on the two methyl groups of the dimethylamino moiety are replaced with deuterium (B1214612) (d6). lgcstandards.comvivanls.com

The formation of Zolmitriptan N-Oxide from its parent compound, zolmitriptan, occurs at this dimethylamino group. Research on the isotopic labeling of zolmitriptan has shown that it is possible to achieve high isotopic enrichment at specific sites, including the C2-position of the indole ring and the alkylamine side chain. nih.govresearchgate.net The specific labeling in Zolmitriptan-d6 involves the N-dimethyl group, which is the site of N-oxidation.

The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead. This is a primary KIE. While the direct formation of the N-oxide from the tertiary amine does not involve C-H bond cleavage, metabolic or degradation pathways that do involve enzymatic C-H activation at or near the deuterated site can be slowed. For instance, the metabolic pathway leading to the active metabolite N-Desmethyl Zolmitriptan involves the removal of one of the methyl groups, a process that would be subject to a significant KIE in Zolmitriptan-d6.

By slowing the rate of N-demethylation, the deuteration in Zolmitriptan-d6 could potentially alter the metabolic profile, making more of the parent drug available for other pathways, such as N-oxidation. Conversely, if any degradation pathway of the Zolmitriptan N-Oxide molecule itself involves the cleavage of one of the C-D bonds on the N-methyl groups, its degradation rate would be expected to be slower than that of the non-labeled Zolmitriptan N-Oxide.

Direct kinetic studies comparing the degradation rates of Zolmitriptan N-Oxide and this compound are not extensively available in the public literature. However, the principles of KIE suggest that the deuteration would impart a higher metabolic stability to the molecule against pathways involving the cleavage of the labeled C-D bonds.

The following table details the isotopic labeling pattern for Zolmitriptan-d6.

| Compound Name | Isotopic Label | Position of Label | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Zolmitriptan | None | N/A | C₁₆H₂₁N₃O₂ | 287.36 g/mol |

| Zolmitriptan-d6 | Deuterium (d6) | N,N-di(methyl-d3) | C₁₆H₁₅D₆N₃O₂ | 293.40 g/mol |

| This compound | Deuterium (d6) | N,N-di(methyl-d3) | C₁₆H₁₅D₆N₃O₃ | 309.39 g/mol lgcstandards.comvivanls.com |

Applications As a Research Tool and Mechanistic Probe

Use in In Vitro Metabolic Stability Studies (e.g., with Liver Microsomes, S9 Fractions, Recombinant Enzymes)

In vitro metabolic stability assays are crucial in drug discovery to predict the metabolic clearance of a new chemical entity. semanticscholar.org These experiments typically involve incubating a parent drug with a metabolically active system, such as liver microsomes, S9 fractions, or specific recombinant enzymes, and monitoring the rate of its disappearance or the formation of its metabolites over time. evotec.com

Zolmitriptan (B1197) is metabolized in the liver to three main metabolites: the active N-desmethylzolmitriptan, the inactive Zolmitriptan N-oxide, and an inactive indole (B1671886) acetic acid derivative. drugbank.comwikipedia.orgnih.gov The formation of the N-oxide metabolite is a key pathway in its biotransformation. tandfonline.com In studies designed to quantify the rate of Zolmitriptan N-oxide formation, Zolmitriptan-d6 N-Oxide is added to the experimental samples as an internal standard before analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Its near-identical chemical and physical properties to the actual metabolite ensure that it behaves similarly during sample extraction and ionization, correcting for any variability in the analytical process. This allows for highly accurate quantification of the N-oxide metabolite produced.

Table 1: Illustrative Data from a Metabolic Stability Study of Zolmitriptan in Human Liver Microsomes

| Time Point (minutes) | Zolmitriptan Concentration (μM) | Zolmitriptan N-oxide Formed (pmol/mg protein) | Analytical Method | Internal Standard Used |

| 0 | 1.0 | 0 | LC-MS/MS | This compound |

| 5 | 0.91 | 15.2 | LC-MS/MS | This compound |

| 15 | 0.75 | 42.5 | LC-MS/MS | This compound |

| 30 | 0.55 | 78.1 | LC-MS/MS | This compound |

| 45 | 0.39 | 105.6 | LC-MS/MS | This compound |

This table presents hypothetical data to illustrate the application. The use of this compound is critical for the accuracy of the metabolite quantification shown.

Application in Drug-Drug Interaction Studies In Vitro for Enzyme Inhibition/Induction

Drug-drug interaction (DDI) studies are essential to assess the potential of a new drug to alter the metabolism of co-administered drugs, or vice-versa. These studies often investigate the inhibition or induction of drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. nih.gov The primary metabolism of zolmitriptan is dependent on CYP1A2, while its active metabolite is further metabolized by Monoamine Oxidase A (MAO-A). tandfonline.com

In this context, this compound is used to quantify the formation of the N-oxide metabolite when zolmitriptan is co-incubated with potential inhibitors or inducers of its metabolizing enzymes. For example, to test if a new drug inhibits the N-oxidation of zolmitriptan, experiments would be run with and without the new drug. By using this compound as the internal standard, researchers can accurately measure any change in the rate of N-oxide formation, thereby determining the inhibitory potential (e.g., the IC50 or Ki value) of the co-administered drug. nih.gov

Table 2: Example of an In Vitro Enzyme Inhibition Study on Zolmitriptan N-Oxidation

| Inhibitor | Inhibitor Concentration (μM) | Rate of Zolmitriptan N-oxide Formation (pmol/min/mg protein) | % Inhibition |

| Control (None) | 0 | 5.8 | 0% |

| Fluvoxamine | 1 | 3.5 | 39.7% |

| Fluvoxamine | 5 | 1.2 | 79.3% |

| Fluvoxamine | 10 | 0.6 | 89.7% |

This table contains illustrative research findings. Accurate determination of the rate of metabolite formation is enabled by the use of an internal standard like this compound during LC-MS/MS analysis.

Mechanistic Investigations of Drug-Metabolizing Enzymes

Understanding which specific enzymes are responsible for a drug's metabolism is a key part of its characterization. Mechanistic studies use a panel of recombinant human enzymes (e.g., individual CYPs expressed in a cellular system) or specific chemical inhibitors to pinpoint the metabolic pathways. tandfonline.comnih.gov Studies have identified CYP1A2 as a key enzyme in zolmitriptan's primary metabolism. tandfonline.com Flavin-containing monooxygenases (FMOs) are also known to catalyze N-oxidation reactions and could be investigated for their role. nih.gov

To confirm which enzyme forms Zolmitriptan N-oxide, zolmitriptan would be incubated with a panel of individual recombinant enzymes. The formation of the N-oxide metabolite in each reaction would be quantified. Here again, this compound serves its function as the internal standard, ensuring that the measured activity of each enzyme is precise and comparable across the different experimental conditions. nih.gov

Utilization in Quantitative Flux Analysis and Pathway Mapping In Vitro

Quantitative metabolic flux analysis uses stable isotope tracers to map the flow of atoms through metabolic networks. nih.gov A substrate labeled with a stable isotope (like ¹³C or ¹⁵N) is introduced into a system, and the pattern of isotope incorporation into downstream metabolites is measured. This provides a dynamic view of pathway activity.

While this compound is a stable isotope-labeled compound, its typical application is different from that of a metabolic tracer used in flux analysis. google.com In pathway mapping, a labeled version of the parent drug (e.g., ¹³C-zolmitriptan) would be used to trace its transformation into various metabolites. The role of this compound in this scenario remains that of an analytical standard. It would be used to build a calibration curve to quantify the absolute amount of unlabeled Zolmitriptan N-oxide formed from the unlabeled portion of the substrate or in parallel control experiments.

Development of High-Throughput Screening Assays for N-Oxidation Modulators

In early drug discovery, high-throughput screening (HTS) is used to rapidly test large libraries of compounds for their ability to modulate a specific biological target or pathway. tandfonline.com An HTS assay could be developed to identify compounds that either inhibit or induce the N-oxidation of zolmitriptan.

Such an assay would involve incubating zolmitriptan and a metabolizing system (like human liver microsomes) in multi-well plates with a library of test compounds. tandfonline.com The reaction would be stopped, and the amount of Zolmitriptan N-oxide produced in each well would be measured. The speed and precision required for HTS analysis by LC-MS/MS are heavily reliant on robust analytical methods. The inclusion of this compound as an internal standard in every well is critical for the automation, accuracy, and reproducibility needed to compare results across thousands of compounds and identify true hits.

Computational and Theoretical Chemical Studies

Molecular Docking and Dynamics Simulations of Zolmitriptan-d6 N-Oxide with Enzyme Active Sites

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, can further elucidate the stability of the ligand-receptor complex. mdpi.com For this compound, MD simulations would assess the stability of its binding pose within the 5-HT1B/1D receptors and reveal conformational changes in the receptor upon binding, which are essential for signal transduction. mdpi.com

Simulations involving metabolic enzymes are also critical. Zolmitriptan (B1197) is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2, to form its active N-desmethyl metabolite. nih.govnih.gov Other CYPs, like CYP2D6, are also involved in its metabolic activation. nih.gov Docking this compound into the active sites of these CYP enzymes would help visualize its orientation and proximity to the catalytic heme group, providing insights into potential subsequent metabolic pathways.

| Parameter | Description | Predicted Finding for this compound |

| Binding Affinity (Docking Score) | Predicted free energy of binding to 5-HT1B/1D receptors. | Similar to Zolmitriptan N-Oxide, likely indicating retained receptor affinity. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, pi-stacking with receptor residues. | Preservation of key indole (B1671886) and oxazolidinone interactions seen with Zolmitriptan. The N-oxide group may introduce new polar contacts. |

| Complex Stability (MD) | Root-mean-square deviation (RMSD) of the ligand and receptor over simulation time. | Expected to form a stable complex with 5-HT1B/1D receptors, similar to other agonists. |

| Enzyme Docking (CYP1A2/2D6) | Orientation and distance to the heme iron in the enzyme active site. | The N-oxide moiety would likely orient away from the catalytic center, reducing its potential for further CYP-mediated oxidation at the nitrogen. |

Quantum Chemical Calculations for N-Oxidation Reaction Mechanisms and Transition States

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the atomic level. The N-oxidation of Zolmitriptan to form Zolmitriptan N-Oxide is a key metabolic pathway. nih.gov Computational studies can model this reaction, typically catalyzed by CYP enzymes or flavin-containing monooxygenases (FMOs).

These calculations can map the potential energy surface of the N-oxidation reaction. This involves identifying the structures of the reactants (Zolmitriptan and an oxidizing species, like the Compound I intermediate of CYP enzymes), the transition state, and the final product (Zolmitriptan N-Oxide). The energy difference between the reactants and the transition state determines the activation energy barrier, a key factor controlling the reaction rate.

For this compound, the focus shifts. Since it is already oxidized, quantum calculations would be more relevant for exploring its electronic structure, stability, and potential for further reactions. However, calculations on the N-oxidation of its parent compound are informative. The presence of the six deuterium (B1214612) atoms in Zolmitriptan-d6 would have a minor impact on the electronic structure but could manifest as a secondary kinetic isotope effect on the rate of its formation, although this is typically a small effect for atoms not directly involved in bond breaking.

| Calculation Type | Information Yielded | Relevance to this compound |

| Geometry Optimization | Provides the lowest energy 3D structure and electronic properties (e.g., charge distribution). | Defines the stable conformation and electrostatic potential of the molecule, which governs intermolecular interactions. |

| Transition State Search | Identifies the highest energy point along the reaction coordinate for N-oxidation. | Explains the energetic feasibility of the formation of the N-oxide metabolite from the parent drug. |

| Frequency Calculation | Confirms optimized structures as minima or transition states and provides thermodynamic data. | Used to calculate reaction free energies and activation energies. |

In Silico Prediction of Metabolic Hot Spots and Reactivity Descriptors

In silico tools are widely used in drug development to predict the most likely sites of metabolism on a molecule ("metabolic hot spots"). These programs use various approaches, including rule-based systems derived from known metabolic reactions and quantum chemistry-based methods that calculate reactivity descriptors.

For the parent Zolmitriptan, such tools would predict several potential sites of metabolism. The most common are N-demethylation, N-oxidation of the dimethylamino group, and oxidation at the indole ring. nih.gov Experimental data confirms that N-demethylation (via CYP1A2) and N-oxidation are major pathways. nih.govnih.gov

When analyzing this compound itself, these tools would be used to predict its susceptibility to further metabolism. Reactivity descriptors derived from quantum chemistry, such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) and local Fukui functions, can indicate the most nucleophilic and electrophilic sites on the molecule. The N-oxide oxygen is a strong nucleophilic site, while the carbons adjacent to the nitrogen atoms remain potential sites for further oxidative metabolism, although the presence of the N-oxide group generally deactivates the molecule toward further oxidation at that nitrogen center.

| Descriptor | Definition | Predicted Value/Site for this compound |

| Site of Metabolism (SoM) Prediction | Algorithm-based prediction of atoms most likely to be metabolized. | Indole ring carbons and potentially the methyl groups (though deuteration may slow this). The N-oxide itself is unlikely to be a primary site for further oxidation. |

| HOMO (Highest Occupied Molecular Orbital) | Region of the molecule most likely to donate electrons (nucleophilic). | Likely localized on the indole ring and the N-oxide oxygen atom. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of the molecule most likely to accept electrons (electrophilic). | Likely distributed across the aromatic system. |

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Modeling for N-Oxides

Structure-Activity Relationship (SAR) studies correlate a molecule's chemical structure with its biological activity. For Zolmitriptan and its analogs, SAR focuses on features required for potent 5-HT1B/1D receptor agonism. Key features include the indole scaffold (mimicking serotonin) and a basic nitrogen atom, separated by a two-carbon linker.

The conversion of the dimethylamino group to an N-oxide has significant SAR implications. The N-oxide is more polar and less basic than the parent amine. While Zolmitriptan N-oxide is considered an inactive metabolite, this is a generalization. nih.gov Its reduced basicity would decrease the ionic interaction with key acidic residues (like aspartate) in the receptor binding site, which is often crucial for the activity of aminergic GPCR ligands. This change is the primary reason for the predicted loss of significant agonist activity.

Structure-Metabolism Relationship (SMR) modeling links chemical structure to metabolic fate. For triptans, SMR models can predict how structural modifications affect metabolism by enzymes like CYPs and MAO-A. nih.gov The formation of an N-oxide is a common metabolic pathway for tertiary amines. The deuteration in this compound is a specific SMR modification. The C-D bond is stronger than the C-H bond, leading to a primary kinetic isotope effect that can significantly slow the rate of reactions involving the cleavage of this bond, such as N-demethylation. This is a common strategy used in drug design to create "metabolically shielded" compounds with improved pharmacokinetic profiles. Therefore, the metabolism of Zolmitriptan-d6 (the precursor to the N-oxide) to its N-desmethyl-d3 form would be slower than the corresponding metabolism of Zolmitriptan.

| Relationship | Structural Feature | Predicted Impact on this compound |

| SAR | Tertiary Amine vs. N-Oxide | The N-oxide group is less basic and more polar, which is predicted to significantly reduce or abolish binding affinity and agonist activity at 5-HT1B/1D receptors. |

| SMR | N-Oxide Moiety | The N-oxide is generally more water-soluble, facilitating renal excretion. It is also typically resistant to further oxidation at the nitrogen. |

| SMR | Deuteration (d6) | The d6 label on the methyl groups would slow the rate of N-demethylation of its metabolic precursor, potentially altering the ratio of metabolites formed compared to non-deuterated Zolmitriptan. |

Future Directions and Emerging Research Avenues

Integration with Systems Biology Approaches for Comprehensive Metabolic Profiling

Systems biology aims to understand biological entities as a whole by integrating various "omics" data, including metabolomics. mdpi.com The use of stable isotope-labeled compounds is a cornerstone of metabolomics, allowing for the precise tracing of metabolic pathways and flux analysis. mdpi.comsimsonpharma.com

Zolmitriptan-d6 N-Oxide is an ideal candidate for integration into global isotope metabolomics workflows. nih.gov In such an approach, the compound could be used not just as a passive internal standard but as an active probe. By introducing it into in vitro or in vivo systems, researchers could:

Trace Retro-Metabolism: Investigate the potential for and extent of in vivo reduction of the N-oxide back to its parent amine, a reaction known to occur unpredictably for some N-oxides. google.com The deuterium (B1214612) label would ensure that the resulting Zolmitriptan-d6 could be distinguished from any endogenously present, non-labeled Zolmitriptan (B1197).

Map Downstream Pathways: Identify any further, previously uncharacterized metabolic transformations of the N-oxide metabolite itself.

Enhance Quantitative Models: Improve the accuracy of pharmacokinetic models by providing a highly precise method to track the fate of this specific metabolic product, contributing to a more holistic understanding of a drug's disposition. mdpi.com

The combination of stable isotope tracing with comprehensive metabolic profiling allows for a dynamic view of metabolic networks, moving beyond static snapshots to elucidate the rates and directions of metabolic flow. mdpi.comjfda-online.comnih.gov

Development of Novel Synthetic Routes for Complex Deuterated Metabolites

The synthesis of isotopically labeled metabolites, particularly those involving multiple functional groups and stereocenters like this compound, presents a significant chemical challenge. Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.

Current methods for producing deuterated compounds often involve direct hydrogen-deuterium exchange reactions, the use of deuterated reagents, or metal-catalyzed hydrogenations. simsonpharma.comresolvemass.ca For N-oxides, synthesis typically involves the oxidation of the corresponding tertiary amine. d-nb.info

Emerging research avenues in synthesis that could be applied to this compound include:

Biocatalytic Deuteration: Employing enzymes or whole-cell microbial systems to perform selective deuteration. ansto.gov.auresearchgate.net This approach offers the potential for high stereoselectivity and regioselectivity under mild conditions, which is particularly advantageous for complex molecules.

Flow Chemistry: Utilizing continuous flow reactors for deuteration and oxidation reactions. This technology can offer better control over reaction parameters, improve safety (especially for oxidation reactions), and facilitate easier scale-up. thalesnano.com

Photocatalysis: Recent advances have demonstrated the use of photocatalysis for hydrogen isotope exchange reactions using D₂O as the deuterium source under mild conditions, offering a potentially greener and more efficient route. researchgate.net

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges | Applicability to this compound |

| Traditional Multi-step | Well-established chemistry. | Lower overall yield, more waste. | Current standard approach. |

| Biocatalysis | High selectivity, mild conditions, green. ansto.gov.auresearchgate.net | Enzyme discovery and optimization required. | Promising for stereoselective deuteration of precursors. |

| Late-Stage C-H Deuteration | Access to diverse labeled analogues. | Selectivity can be difficult to control. | Could simplify synthesis by labeling an advanced intermediate. |

| Flow Chemistry | Improved safety, scalability, and control. thalesnano.com | Requires specialized equipment. | Ideal for optimizing the N-oxidation step. |

Advances in High-Resolution Analytical Techniques for Trace Analysis

The detection and quantification of metabolites, especially at the trace levels often found in biological matrices, requires highly sensitive and selective analytical techniques. The development of high-resolution mass spectrometry (HRMS) has been transformative in this field. nih.govacs.org

This compound is perfectly suited for analysis by the latest generation of HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers. acs.orgijirset.com These instruments provide:

High Mass Accuracy: The ability to measure mass to within a few parts per million (ppm), which allows for the confident determination of the elemental composition of an ion. This can easily distinguish the deuterated metabolite from isobaric interferences. nih.gov

High Resolution: The capacity to separate ions with very similar mass-to-charge ratios, further reducing ambiguity in identification. ijirset.com

Future analytical research involving this compound will likely leverage advanced data acquisition and processing strategies, including:

Data-Independent Acquisition (DIA): Acquiring fragmentation data for all ions in a sample, allowing for retrospective data mining without prior knowledge of the target compounds.

Ion Mobility Spectrometry (IMS): An additional separation dimension based on the ion's size and shape, which can resolve isomers that are indistinguishable by mass alone.

Integrated "Omics" Platforms: Combining LC-MS data with NMR and other analytical techniques for unambiguous structure elucidation and comprehensive profiling. nih.gov

| Analytical Technique | Resolution | Sensitivity | Key Advantage for this compound |

| Triple Quadrupole MS (QqQ) | Low | Very High | Gold standard for targeted quantification. |

| Time-of-Flight (TOF) HRMS | High | High | Accurate mass measurement for confident identification. acs.org |

| Orbitrap HRMS | Very High | Very High | Ultra-high resolution and accuracy for complex matrix analysis. acs.org |

| LC-NMR | N/A | Low | Unambiguous structure elucidation without fragmentation. nih.gov |

Exploration of this compound in Non-Pharmacological Chemical Research Contexts

Beyond its role in drug metabolism studies, this compound holds potential as a tool in fundamental chemical research. thalesnano.comontosight.ai The unique combination of an N-oxide, an indole (B1671886), and a deuterated tag opens up several possibilities.

Mechanistic Probes: Deuterated compounds are widely used to study reaction mechanisms via the kinetic isotope effect (KIE). thalesnano.com While the deuterium in this compound is not positioned to probe the primary metabolism of Zolmitriptan, the compound could be used as a substrate in studies developing new chemical reactions involving N-oxides or indoles, where the deuterium label would serve as a spectator tag for easy quantification.

N-Oxide Reactivity Studies: Azaarene N-oxides are versatile intermediates in organic synthesis. acs.org this compound could serve as a complex model substrate to explore new transformations, such as deoxygenation or rearrangement reactions, under various catalytic conditions.

Development of Analytical Standards: The compound serves as a prototype for the synthesis of other complex deuterated metabolite standards, which are crucial for the accuracy and reliability of analytical measurements in diverse fields, from environmental science to food safety. thalesnano.comclearsynth.com

Probing Protein-Ligand Interactions: While the N-oxide metabolite is considered inactive, it may still possess a low affinity for various receptors or enzymes. wikipedia.org The deuterated compound could be used in sensitive biophysical techniques like NMR spectroscopy to study weak or transient interactions with off-target proteins, where the deuterium label could simplify complex spectra or serve as a unique observational handle. ontosight.ai

As research tools and methodologies advance, the applications for highly specific chemical entities like this compound will continue to diversify, providing deeper insights into both biological systems and fundamental chemical processes.

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing Zolmitriptan-d6 N-Oxide in laboratory settings?

Synthesis of this compound requires isotopic labeling (deuterium at six positions) and oxidation of the parent compound. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>95% by HPLC) . For new compounds, provide full spectral data (¹H/¹³C NMR, IR) and purity documentation. Known compounds should cross-reference established protocols for zolmitriptan derivatives .

Q. How can researchers ensure analytical validity when quantifying this compound in biological matrices?

Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity. Calibration curves should demonstrate linearity (r² > 0.99) across the expected concentration range (e.g., 10–300 µg/kg in plant or plasma matrices). Include internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects . Validate precision (RSD < 15%) and accuracy (80–120% recovery) per ICH guidelines .

Q. What safety protocols are critical for handling this compound in laboratory environments?

Avoid inhalation, skin contact, and dust formation. Use PPE (gloves, lab coats, respiratory protection) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do structural alerts for mutagenicity apply to this compound, and what conflicting data exist in the literature?

Aromatic N-oxides are historically flagged as mutagenic due to potential DNA-reactive intermediates. However, recent structure–activity relationship (SAR) fingerprint analyses reveal subclass-specific risks. For example, benzo[c][1,2,5]oxadiazole 1-oxide subclasses show mutagenicity, while this compound’s specific structure lacks direct evidence of genotoxicity in Ames tests. Discrepancies arise from proprietary vs. public dataset biases, necessitating compound-specific assays .